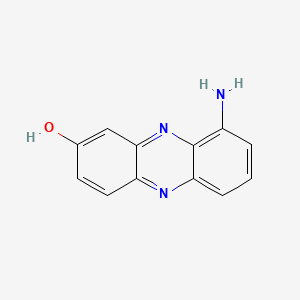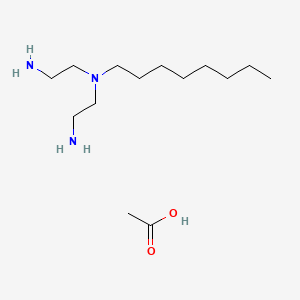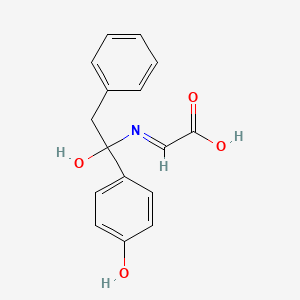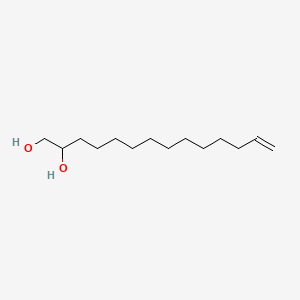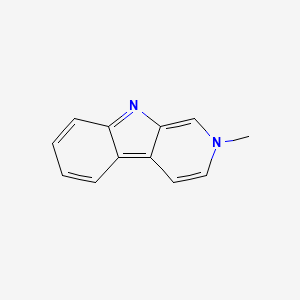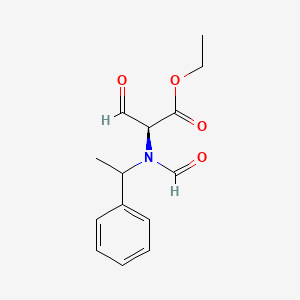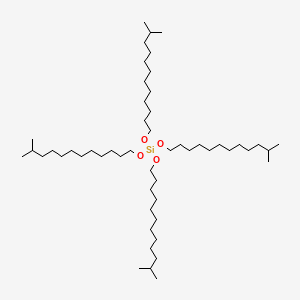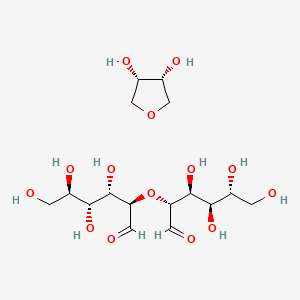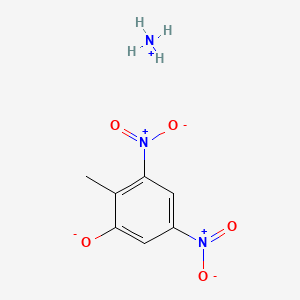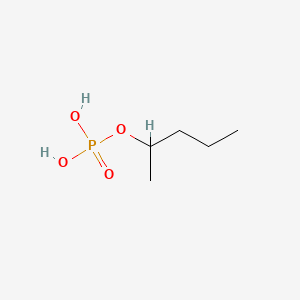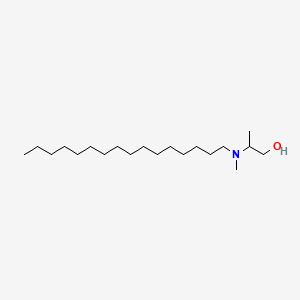
2-(Hexadecylmethylamino)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexadecylmethylamino)propanol is an organic compound with the molecular formula C20H43NO. It is a derivative of propanol, where a hexadecylmethylamino group is attached to the second carbon atom of the propanol backbone. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylmethylamino)propanol typically involves the reaction of hexadecylamine with epichlorohydrin, followed by a ring-opening reaction with methylamine. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalyst: Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
化学反応の分析
Types of Reactions
2-(Hexadecylmethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Halides or esters.
科学的研究の応用
2-(Hexadecylmethylamino)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.
作用機序
The mechanism of action of 2-(Hexadecylmethylamino)propanol involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: Another propanol derivative with similar surfactant properties.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with strong surfactant properties.
Cetyl alcohol: A long-chain fatty alcohol used in cosmetics and pharmaceuticals.
Uniqueness
2-(Hexadecylmethylamino)propanol is unique due to its specific combination of a long alkyl chain and an amino group, which provides both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.
特性
CAS番号 |
85154-19-4 |
|---|---|
分子式 |
C20H43NO |
分子量 |
313.6 g/mol |
IUPAC名 |
2-[hexadecyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)20(2)19-22/h20,22H,4-19H2,1-3H3 |
InChIキー |
GMIJAQKASIFZNY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN(C)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


